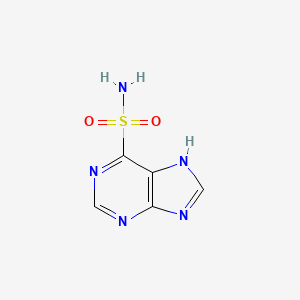

1H-Purine-6-sulfonamide

Vue d'ensemble

Description

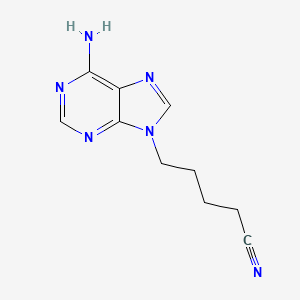

1H-Purine-6-sulfonamide is a heterocyclic compound that belongs to the class of sulfonamides. It features a purine ring system with a sulfonamide group attached at the sixth position.

Mécanisme D'action

Target of Action

1H-Purine-6-sulfonamide, also known as Purine-6-sulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a necessary component for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo purine biosynthetic pathway . This pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . By inhibiting dihydropteroate synthetase, this compound disrupts this pathway, affecting the synthesis of purine nucleotides .

Pharmacokinetics

Sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth and survival, this compound effectively halts bacterial proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the widespread use of sulfonamides has led to their contamination of various environmental compartments . This has resulted in bacteria in these environments developing mechanisms to cope with these bacteriostatic agents, including antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Analyse Biochimique

Biochemical Properties

1H-Purine-6-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase . These enzymes are crucial in various biochemical reactions, and the interaction of this compound with these enzymes can influence a diverse range of disease states .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with various enzymes and proteins. For instance, it can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a vital component for bacterial growth and reproduction . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to enzymes such as carbonic anhydrase and tetrahydrofolate synthetase, inhibiting their activity . This can lead to changes in gene expression and other cellular processes, effectively exerting its effects at the molecular level .

Dosage Effects in Animal Models

The effects of these drugs can vary with different dosages, and high doses may cause adverse effects .

Metabolic Pathways

This compound, as a sulfonamide, is likely to be involved in the metabolic pathways related to the synthesis and degradation of folic acid . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

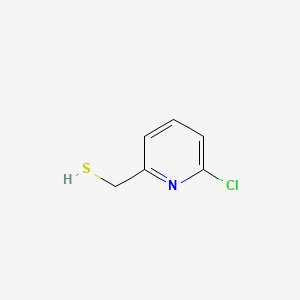

Synthetic Routes and Reaction Conditions: 1H-Purine-6-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with sulfonamide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Purine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The purine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

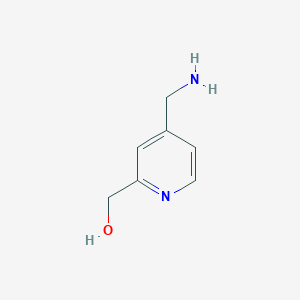

Substitution: Various substituted purine derivatives.

Applications De Recherche Scientifique

1H-Purine-6-sulfonamide has a wide range of applications in scientific research:

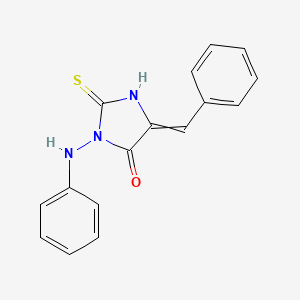

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Comparaison Avec Des Composés Similaires

Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

Sulfadiazine: Another sulfonamide antibiotic with applications in treating toxoplasmosis.

Sulfamethazine: Used in veterinary medicine for its antibacterial properties

Uniqueness: 1H-Purine-6-sulfonamide is unique due to its purine ring structure, which distinguishes it from other sulfonamides. This structural feature allows it to interact with a different set of molecular targets, potentially leading to novel therapeutic applications .

Propriétés

IUPAC Name |

7H-purine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,11,12)(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTGSUQZDBBLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418679 | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-01-2 | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

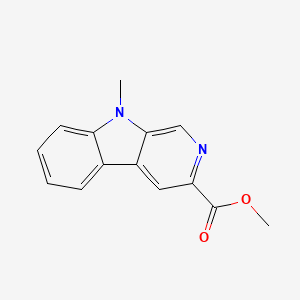

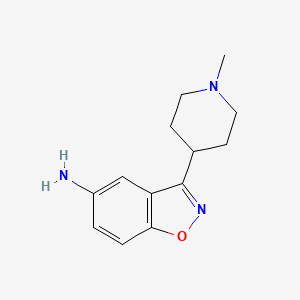

![4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B3358772.png)

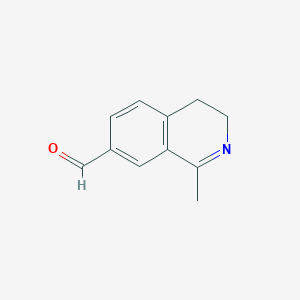

![11-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B3358780.png)

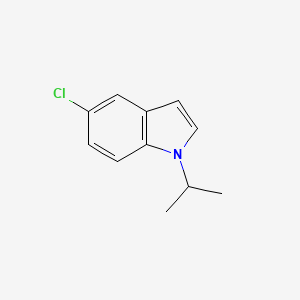

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-](/img/structure/B3358792.png)

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-](/img/structure/B3358796.png)

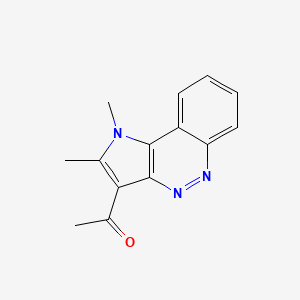

![1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one](/img/structure/B3358851.png)